An In-depth Technical Guide to the Synthesis of Indene: Mechanisms and Pathways
An In-depth Technical Guide to the Synthesis of Indene: Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
The indene framework, a bicyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are crucial components in the development of novel therapeutics and advanced electronic materials. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the indene ring system, with a detailed focus on reaction mechanisms, experimental protocols, and quantitative data to support researchers in the field.
Brønsted Acid-Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes
A robust and high-yielding method for the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. This approach offers mild reaction conditions and accommodates a variety of functional groups.[1][2][3]
Mechanistic Pathway
The reaction is initiated by the protonation of the diene by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). This protonation occurs at the terminal carbon of the diene, following Markovnikov's rule, to form a stable benzylic carbocation. The subsequent intramolecular electrophilic attack of the carbocation on the adjacent aromatic ring leads to the formation of the five-membered ring. Finally, deprotonation regenerates the aromaticity of the benzene ring and releases the acid catalyst, yielding the indene product.[1]
Caption: Brønsted acid-catalyzed indene synthesis pathway.
Experimental Protocol
General Procedure for Brønsted Acid-Catalyzed Cyclization: [1]
-
To a solution of the diaryl- or alkyl aryl-1,3-diene (0.2 mmol) in anhydrous dichloromethane (B109758) (DCM, 2.0 mL) under a nitrogen atmosphere, add trifluoromethanesulfonic acid (TfOH, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired indene derivative.
Quantitative Data
| Entry | Substrate (Diene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Diphenyl-1,3-butadiene | TfOH (5) | DCM | 0.5 | 95 | [1] |
| 2 | 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 0.5 | 92 | [1] |
| 3 | 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 1 | 90 | [1] |
| 4 | 1-(4-Nitrophenyl)-4-phenyl-1,3-butadiene | TfOH (5) | DCM | 2 | 85 | [1] |
| 5 | 1-Phenyl-4-(p-tolyl)-1,3-butadiene | TfOH (5) | DCM | 0.5 | 93 | [1] |
Transition Metal-Catalyzed Indene Synthesis
A diverse array of transition metals, including gold, palladium, iron, rhodium, ruthenium, and cobalt, have been employed to catalyze the synthesis of indenes through various mechanistic pathways. These methods often provide access to highly substituted and functionalized indene derivatives with excellent chemo-, regio-, and stereoselectivity.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
Gold catalysts, particularly N-heterocyclic carbene (NHC)-gold complexes, facilitate the intramolecular hydroalkylation of readily available ynamides to produce polysubstituted indenes under mild conditions.[4][5][6]
The catalytic cycle is initiated by the activation of the ynamide's alkyne moiety by the gold catalyst, forming a highly electrophilic keteniminium ion intermediate. This intermediate undergoes a[7][8]-hydride shift from a benzylic position to generate a carbocation. Subsequent intramolecular cyclization, involving the addition of the vinylgold species to the carbocation, forms the five-membered ring. The catalytic cycle is completed by deprotonation and protodeauration to yield the indene product and regenerate the active gold catalyst.[4][5][9][10]
Caption: Gold-catalyzed intramolecular hydroalkylation of ynamides.
General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation: [4]
-
In a glovebox, to a vial charged with the NHC-gold(I) complex (e.g., [IPrAuCl], 2 mol%) and a silver salt (e.g., AgSbF₆, 2 mol%), add anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of the ynamide (1.0 equiv) in the anhydrous solvent.
-
Stir the reaction at room temperature until complete consumption of the starting material as monitored by TLC.
-
Filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indene.
| Entry | Ynamide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-benzyl-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 95 | [4] |
| 2 | N-(4-methoxybenzyl)-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 92 | [4] |
| 3 | N-benzyl-N-((4-methoxyphenyl)ethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 1 | 94 | [4] |
| 4 | N-benzyl-N-((4-chlorophenyl)ethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 2 | 88 | [4] |
| 5 | N-allyl-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgSbF₆ (2) | DCM | 3 | 75 | [4] |
Iron-Catalyzed Cascade Cyclization
Iron(III) chloride (FeCl₃), an earth-abundant and environmentally benign Lewis acid, catalyzes the cascade cyclization of propargylic alcohols and alkenes to afford complex indene-based polycyclic compounds.[11]
The reaction is initiated by the FeCl₃-catalyzed activation of the propargylic alcohol, leading to the formation of a propargyl cation. This cation is then trapped by an alkene in a Friedel-Crafts-type reaction. The resulting intermediate undergoes an intramolecular cyclization, followed by a 1,2-hydride or alkyl shift and subsequent aromatization to yield the polycyclic indene derivative.
Caption: Iron-catalyzed cascade cyclization for indene synthesis.
General Procedure for FeCl₃-Catalyzed Cascade Cyclization: [11][12][13]
-
To a solution of the propargylic alcohol (0.5 mmol) and the alkene (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add anhydrous FeCl₃ (10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Propargylic Alcohol Substrate | Alkene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenyl-2-propyn-1-ol | Styrene | FeCl₃ (10) | DCE | 80 | 12 | 85 | [11] |
| 2 | 1-Phenyl-1-(p-tolyl)-2-propyn-1-ol | Styrene | FeCl₃ (10) | DCE | 80 | 12 | 82 | [11] |
| 3 | 1,1-Diphenyl-2-propyn-1-ol | α-Methylstyrene | FeCl₃ (10) | DCE | 80 | 12 | 88 | [11] |
| 4 | 1,1-Diphenyl-2-propyn-1-ol | 1,1-Diphenylethylene | FeCl₃ (10) | DCE | 80 | 12 | 90 | [11] |
Palladium-Catalyzed Carboannulation of Internal Alkynes
Palladium catalysts are effective in the carboannulation of internal alkynes with aryl halides to produce highly substituted indenes.[8]
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form an arylpalladium(II) species. This is followed by the regioselective insertion of the internal alkyne into the Ar-Pd bond (arylpalladation) to generate a vinylpalladium intermediate. Subsequent intramolecular C-H activation or nucleophilic attack leads to the formation of the indene ring and a Pd(II) intermediate, which then undergoes reductive elimination to yield the indene product and regenerate the Pd(0) catalyst.
Caption: Palladium-catalyzed carboannulation of internal alkynes.
General Procedure for Palladium-Catalyzed Carboannulation: [8]
-
A mixture of the aryl halide (1.0 mmol), internal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., DMF) is placed in a sealed tube.
-
The reaction mixture is heated at the specified temperature (e.g., 120 °C) for the required time.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel.
| Entry | Aryl Halide | Internal Alkyne | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 85 | [8] |
| 2 | 1-Iodo-4-methoxybenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 88 | [8] |
| 3 | 1-Iodo-4-nitrobenzene | Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 75 | [8] |
| 4 | 2-Iodotoluene | 1,2-Diphenylacetylene | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | 120 | 24 | 82 | [8] |
Other Notable Transition Metal-Catalyzed Syntheses
-
Rhodium-Catalyzed Reactions: Rhodium(I) catalysts are effective in the reaction of 2-(chloromethyl)phenylboronic acids with alkynes to form indenes.[2][7][14] The mechanism involves transmetalation, alkyne insertion, oxidative addition of the C-Cl bond, and reductive elimination.[7]
-
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): Substituted phenols can be converted to functionalized indenes through a sequence involving Pd-catalyzed Suzuki coupling followed by Ru-catalyzed RCM.[2][15]
-
Cobalt-Catalyzed Sustainable Synthesis: Cobalt complexes have been developed for the sustainable synthesis of indenes via metalloradical activation of o-cinnamyl N-tosyl hydrazones.[16][17][18] This method proceeds through a cobalt(III)-carbene radical intermediate.[17]
Conclusion
The synthesis of indenes has evolved from classical methods to a diverse range of highly efficient and selective transition metal-catalyzed and Brønsted acid-promoted reactions. The choice of synthetic route depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The mechanistic understanding of these pathways, coupled with detailed experimental protocols and quantitative data, provides a powerful toolkit for researchers in organic synthesis, medicinal chemistry, and materials science to design and construct novel indene-based molecules with tailored properties. Continued innovation in catalytic systems is expected to further expand the scope and utility of indene synthesis, enabling the development of next-generation therapeutics and functional materials.
References
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 12. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
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